REACTION_CXSMILES
|
C([Li])CCC.[CH3:6][C:7]#[N:8].C[O:10][C:11](=O)[CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH2:20][CH2:21][Cl:22])[CH:14]=1.CO>C1COCC1.O.C(O)(=O)C>[Cl:22][CH2:21][CH2:20][O:19][C:15]1[CH:14]=[C:13]([CH2:12][C:11](=[O:10])[CH2:6][C:7]#[N:8])[CH:18]=[CH:17][CH:16]=1
|
Name
|
|
Quantity
|
52.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=CC(=CC=C1)OCCCl)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
amidst stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
After 1 h of stirring
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for an additional 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
at −78° C
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (4×150 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Residual AcOH was removed
|
Type
|
CONCENTRATION
|
Details
|
by concentrating in vacuo with toluene
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCOC=1C=C(C=CC1)CC(CC#N)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |